molecular formula C12H23FN4 B11749113 [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749113
M. Wt: 242.34 g/mol
InChI Key: KLPJCCGDMGSBLM-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a 1-ethyl-5-fluoro-1H-pyrazol-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with a suitable diethylaminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-pyrazole: A precursor in the synthesis of the target compound.

    Diethylaminoethyl chloride: Another precursor used in the synthesis.

    1-ethyl-1H-pyrazol-5-amine: A structurally related compound with similar properties.

Uniqueness

[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of its diethylaminoethyl and 1-ethyl-5-fluoro-1H-pyrazol-4-ylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H23FN4

Molecular Weight

242.34 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H23FN4/c1-4-16(5-2)8-7-14-9-11-10-15-17(6-3)12(11)13/h10,14H,4-9H2,1-3H3

InChI Key

KLPJCCGDMGSBLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCN(CC)CC)F

Origin of Product

United States

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